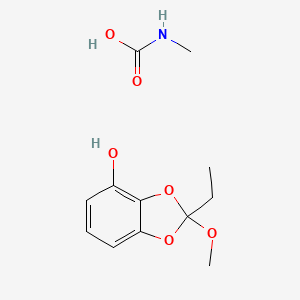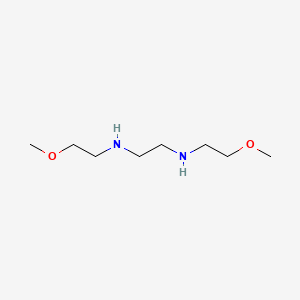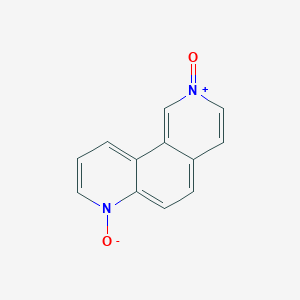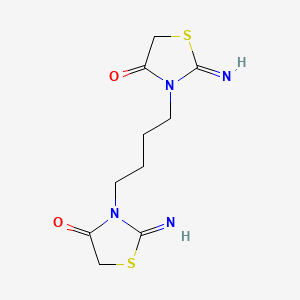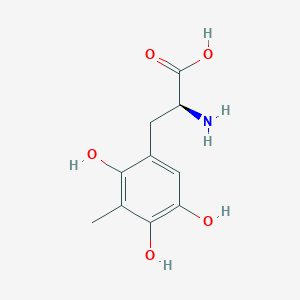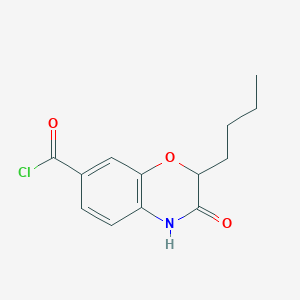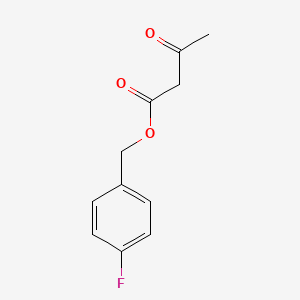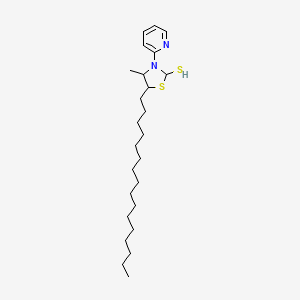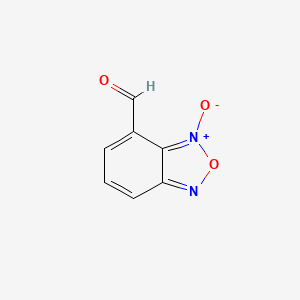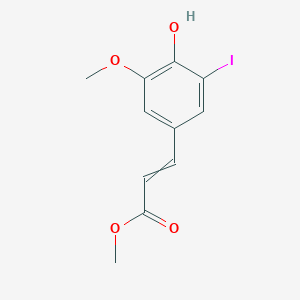![molecular formula C21H32O3Si2 B14588459 Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-70-6](/img/structure/B14588459.png)
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 2-(triethoxysilyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Ph2SiH+CH2=CH(Si(OEt)3)→Ph2SiCH2CH2Si(OEt)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with triethoxysilyl groups.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as cobalt(II) chloride or rhodium.
Substitution: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethoxysilane can be used in the presence of metal catalysts.
Substitution: Hydrolysis can be carried out using water or aqueous acids.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Medicine: Investigated for its use in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone rubbers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bond in the compound can add across carbon-carbon multiple bonds, facilitated by metal catalysts. This reaction mechanism is crucial for its applications in organic synthesis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: An organosilicon compound with similar reactivity but lacks the phenyl groups.
Trimethylsilyl Group Compounds: Compounds with trimethylsilyl groups exhibit similar chemical inertness and are used in various applications.
Uniqueness
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of both phenyl and triethoxysilyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both hydrophobicity and reactivity towards silica surfaces are desired.
Eigenschaften
CAS-Nummer |
61210-70-6 |
|---|---|
Molekularformel |
C21H32O3Si2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
triethoxy-[2-[methyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C21H32O3Si2/c1-5-22-26(23-6-2,24-7-3)19-18-25(4,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17H,5-7,18-19H2,1-4H3 |
InChI-Schlüssel |
JUKCCOXXTHCFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


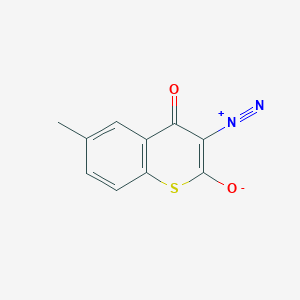
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
